Cas no 1260650-05-2 (2-methoxy-5-(pyrrolidin-3-yl)phenol)

2-メトキシ-5-(ピロリジン-3-イル)フェノールは、メトキシ基とピロリジン環を有するフェノール誘導体です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての潜在的な応用が期待されます。特に、ピロリジン環の立体構造とフェノール性水酸基の反応性を併せ持つため、選択的な修飾や官能基変換が可能です。分子内に求核性部位と芳香環が共存するため、多様な骨格形成反応への適用が検討できます。また、適度な極性と脂溶性のバランスにより、生体関連分子設計における利点も有しています。

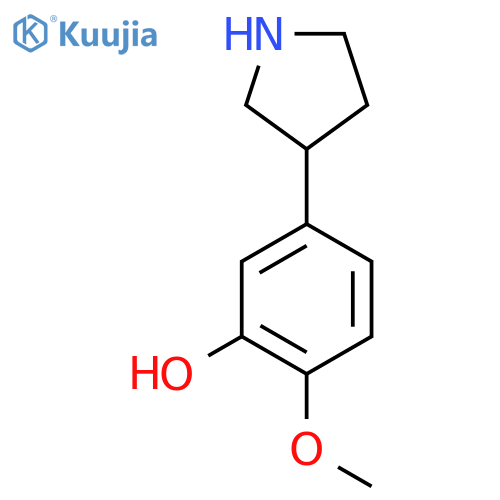

1260650-05-2 structure

商品名:2-methoxy-5-(pyrrolidin-3-yl)phenol

2-methoxy-5-(pyrrolidin-3-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-5-(pyrrolidin-3-yl)phenol

- EN300-1849080

- 1260650-05-2

-

- インチ: 1S/C11H15NO2/c1-14-11-3-2-8(6-10(11)13)9-4-5-12-7-9/h2-3,6,9,12-13H,4-5,7H2,1H3

- InChIKey: XWWLMSUJMKEIJM-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1O)C1CNCC1

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 41.5Ų

2-methoxy-5-(pyrrolidin-3-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849080-5.0g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-0.05g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 0.05g |

$851.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-10.0g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-1g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 1g |

$0.0 | 2023-09-19 | ||

| Enamine | EN300-1849080-0.1g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 0.1g |

$892.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-1.0g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-2.5g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 2.5g |

$1988.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-0.25g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 0.25g |

$933.0 | 2023-05-26 | ||

| Enamine | EN300-1849080-0.5g |

2-methoxy-5-(pyrrolidin-3-yl)phenol |

1260650-05-2 | 0.5g |

$974.0 | 2023-05-26 |

2-methoxy-5-(pyrrolidin-3-yl)phenol 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1260650-05-2 (2-methoxy-5-(pyrrolidin-3-yl)phenol) 関連製品

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量